2-(吡咯啉-1-基甲酰)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

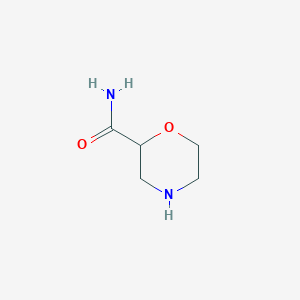

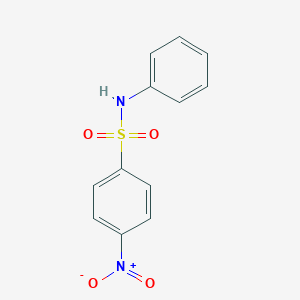

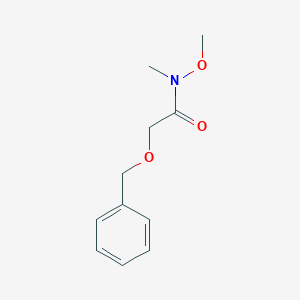

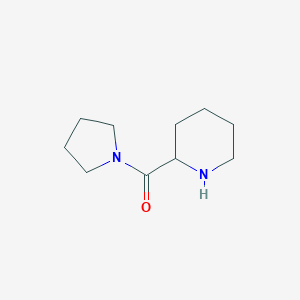

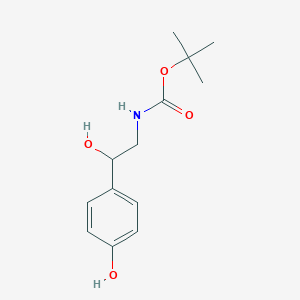

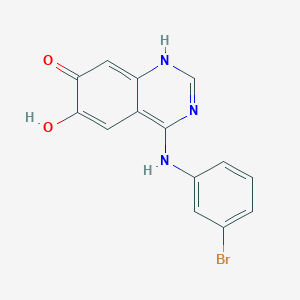

The compound “2-(Pyrrolidin-1-ylcarbonyl)piperidine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives is often planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented .Molecular Structure Analysis

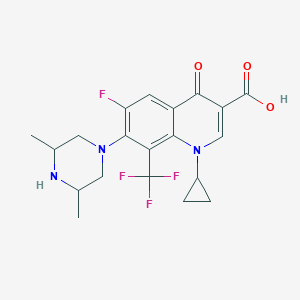

The molecular structure of “2-(Pyrrolidin-1-ylcarbonyl)piperidine” is characterized by a pyrrolidine ring and a piperidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用

在二肽基肽酶IV抑制中的作用

该化合物在二肽基肽酶IV(DPP IV)的抑制剂中扮演着重要角色,DPP IV是一种丝氨酸外切肽酶,可以使胰岛素分泌所必需的胰高血糖素分子失活。包括从吡咯烷和哌啶结构中衍生的DPP IV抑制剂在治疗2型糖尿病中非常有价值,因为它们能够维持活性胰高血糖素水平,从而促进胰岛素分泌。尽管已经有几种上市分子存在,但对新的DPP IV抑制剂的持续搜索突显了该化合物在糖尿病治疗中的潜力。理想的DPP IV抑制剂应该能够选择性地抑制GLP-1和GIP的降解,而不影响该蛋白酶对其他底物的活性或干扰DPP IV的蛋白质相互作用(Mendieta, Tarragó, & Giralt, 2011)。

药物发现中的吡咯烷骨架

吡咯烷环是2-(吡咯啉-1-基甲酰)哌啶的核心组成部分,在药物化学中被广泛使用,因为它能够增强立体化学、探索药效团空间,并有助于化合物的三维结构。本文重点介绍了吡咯烷骨架在开发具有靶向选择性的生物活性分子中的作用,包括各种衍生物及其对立体因素和生物活性的影响。吡咯烷环的结构多样性和立体化特性使其成为设计具有多样生物特性的新化合物的有价值工具,突显了它在药物发现中的重要性(Li Petri et al., 2021)。

吡咯啉生物碱的合成和多样性

吡咯啉生物碱,与2-(吡咯啉-1-基甲酰)哌啶在结构上相关,对植物抵抗食草动物起着至关重要的作用。对Senecioneae族吡咯啉生物碱合成进化的研究揭示了这些生物碱的保守合成途径和多样的特性。在基因复制后招募同源二胺基合成酶编码基因是吡咯啉生物碱合成的关键步骤,突显了该化合物在研究植物次生代谢产物进化中的相关性(Langel, Ober, & Pelser, 2011)。

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Pyrrolidin-1-ylcarbonyl)piperidine”, is an important task of modern organic chemistry .

属性

IUPAC Name |

piperidin-2-yl(pyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOWANSFPWKXSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383327 |

Source

|

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-ylcarbonyl)piperidine | |

CAS RN |

130605-98-0 |

Source

|

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)